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molecular formula H4NaO4Si B159203 Sodium metasilicate pentahydrate CAS No. 10213-79-3

Sodium metasilicate pentahydrate

Cat. No. B159203
M. Wt: 119.10 g/mol
InChI Key: SUWIQJWJARCUAS-UHFFFAOYSA-N
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Patent
US03941723

Procedure details

A sodium metasilicate pentahydrate liquor was prepared by blending a sodium silicate solution with an SiO2 /Na2O ratio of 3.22 with caustic solution. The mole ratio of Na2O: O:SiO2 :H2O of the liquor was 0.99:1.00:4.97 and the liquor was maintained at 75°C to prevent any crystallization until the test was started. The liquor (97.5 pbw) was cooled to 70°C and 2.5 pbw of seed particles were added. The seed was less than 200 mesh and had a composition similar to the liquor. The temperature of the liquor fell until the crystallization began. The crystallization began after about 45 minutes and continued for about 60 minutes until the cake was hard to the touch. Evolution of heat of crystallization continued for about 30 minutes more. The cake was allowed to equilibrate for 60 minutes and then ground in a jaw crusher. The total processing time prior to crushing was 3 hours and 15 minutes. The cake and resulting material had to be passed through the jaw crusher 6 times before all of the material was reduced to below 20 mesh. In the process a large percentage of fines were produced and the product was dusty. The product contained about 1.5% iron.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SiO2 Na2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium metasilicate pentahydrate

Identifiers

REACTION_CXSMILES
[Si:1]([O-])([O-:4])([O-:3])[O-:2].[Na+:6].[Na+].[Na+].[Na+]>[Fe].O>[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[O-:3][Si:1]([O-:4])=[O:2].[Na+:6].[Na+:6] |f:0.1.2.3.4,7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
SiO2 Na2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
any crystallization until the test
TEMPERATURE
Type
TEMPERATURE
Details
The liquor (97.5 pbw) was cooled to 70°C
ADDITION
Type
ADDITION
Details
2.5 pbw of seed particles were added
CUSTOM
Type
CUSTOM
Details
The temperature of the liquor fell until the crystallization
CUSTOM
Type
CUSTOM
Details
The crystallization
WAIT
Type
WAIT
Details
continued for about 60 minutes until the cake
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
Evolution of heat of crystallization
WAIT
Type
WAIT
Details
continued for about 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to equilibrate for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The total processing time prior to crushing
WAIT
Type
WAIT
Details
was 3 hours and 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The cake and resulting material
CUSTOM
Type
CUSTOM
Details
In the process a large percentage of fines were produced

Outcomes

Product
Details
Reaction Time
45 min
Name
sodium metasilicate pentahydrate
Type
product
Smiles
O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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